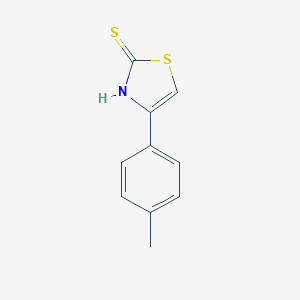

4-(4-Methylphenyl)-1,3-thiazole-2-thiol

Description

The exact mass of the compound 4-(4-Methylphenyl)-1,3-thiazole-2-thiol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-(4-Methylphenyl)-1,3-thiazole-2-thiol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Methylphenyl)-1,3-thiazole-2-thiol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(4-methylphenyl)-3H-1,3-thiazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NS2/c1-7-2-4-8(5-3-7)9-6-13-10(12)11-9/h2-6H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFHSFJUUGCCKOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CSC(=S)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00356236 | |

| Record name | 4-(4-methylphenyl)-1,3-thiazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00356236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2103-92-6 | |

| Record name | 4-(4-Methylphenyl)-2(3H)-thiazolethione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2103-92-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4-methylphenyl)-1,3-thiazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00356236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2103-92-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Researcher's In-Depth Guide to Tautomeric Equilibrium in 2-Mercaptothiazole Derivatives

Foreword: Beyond a Simple Isomerism

To the dedicated researcher, scientist, or drug development professional, the concept of tautomerism is far from a mere academic curiosity. It is a dynamic, environmentally sensitive equilibrium that can profoundly dictate a molecule's behavior, from its spectroscopic signature to its biological efficacy. Within the fascinating class of 2-mercaptothiazole derivatives—a scaffold of significant industrial and medicinal importance—the thiol-thione tautomeric balance is a critical parameter that governs molecular properties and, ultimately, function.[1][2][3]

This technical guide moves beyond a textbook definition to provide a field-proven perspective on investigating and understanding this equilibrium. We will explore the causality behind experimental choices, delve into the practicalities of spectroscopic and computational analysis, and connect these fundamental principles to their real-world implications in areas like drug design.

The Duality of Form: Thiol vs. Thione

The core of our discussion lies in the prototropic tautomerism between the thiol and thione forms of 2-mercaptothiazole derivatives. This is not a static state but a rapid, reversible interconversion involving the migration of a proton between the sulfur and nitrogen atoms of the thiazole ring.

-

The Thiol Form (Aromatic): Characterized by an S-H (thiol) group and a C=N (imine) bond within the thiazole ring. This form retains the aromaticity of the thiazole ring.

-

The Thione Form (Non-Aromatic): Characterized by an N-H bond and a C=S (thione) group. The aromaticity of the thiazole ring is disrupted in this form.

While intuition might favor the aromatic thiol tautomer, extensive experimental and computational evidence overwhelmingly indicates that the thione form is the more stable and predominant tautomer in most conditions.[4][5] This stability is a key determinant of the molecule's overall properties.

Caption: Prototropic tautomerism in 2-mercaptothiazole.

Interrogating the Equilibrium: A Multi-Faceted Spectroscopic Approach

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Quantitative Powerhouse

NMR is arguably the most powerful tool for this analysis, as the tautomeric interconversion is often slow on the NMR timescale, allowing for the observation of distinct signals for each form.[6]

-

¹⁵N NMR: The Definitive Probe: The large chemical shift difference of approximately 100 ppm between the imine nitrogen of the thiol form and the thioamide nitrogen of the thione form makes ¹⁵N NMR an exceptionally clear and unambiguous method for identifying and quantifying the tautomers.[4][7]

-

Thiol Tautomer (Imine-like): Expected ¹⁵N signal in the pyridinic region (~230-330 ppm).

-

Thione Tautomer (Thioamide-like): Expected ¹⁵N signal in the thioamide region (~135-160 ppm).[8]

-

-

¹H and ¹³C NMR: While more common, these can also be diagnostic. In ¹H NMR, the presence of a broad N-H signal (typically downfield) is indicative of the thione form, whereas a sharper S-H signal (often further upfield) would suggest the thiol form. In ¹³C NMR, the chemical shift of the C2 carbon is particularly sensitive, shifting significantly between the C-S (~160-180 ppm) and C=S (>185 ppm) environments.

UV-Visible Spectroscopy: A Rapid Diagnostic Tool

UV-Vis spectroscopy offers a quick and sensitive method to determine the predominant form in solution, based on their distinct electronic transitions.

-

Thiol Tautomer: Exhibits absorption maxima below 300 nm , corresponding to π → π* transitions within the aromatic system.[9]

-

Thione Tautomer: Characterized by a distinct absorption band in the 300-400 nm range .[9] This band is attributed to the n → π* transition of the C=S chromophore.[9]

The appearance of a strong absorption band above 300 nm is a reliable indicator that the thione form dominates the equilibrium in the chosen solvent.[9][10]

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy provides direct evidence for the presence or absence of key functional groups that define each tautomer.

-

Thiol Form: The key signature is the S-H stretching vibration , which is typically weak and appears around 2500-2600 cm⁻¹ . The C=N stretch is observed around 1600-1650 cm⁻¹.

-

Thione Form: The most telling evidence is the disappearance of the S-H stretch and the appearance of a broad N-H stretching band around 3100-3400 cm⁻¹ . The C=S stretching vibration is more complex and can be coupled with other vibrations, but it typically appears in the 1050-1250 cm⁻¹ and 800-860 cm⁻¹ regions.[11][12]

| Spectroscopic Method | Thiol Tautomer Signature | Thione Tautomer Signature |

| ¹⁵N NMR | Imine-like signal (~230-330 ppm) | Thioamide-like signal (~135-160 ppm)[4][8] |

| UV-Vis | λmax < 300 nm (π → π)[9] | λmax = 300-400 nm (n → π)[9] |

| IR | Presence of S-H stretch (~2500-2600 cm⁻¹) | Absence of S-H, presence of N-H stretch (~3100-3400 cm⁻¹) and C=S stretch[12] |

| Table 1: Summary of Spectroscopic Signatures for Thiol and Thione Tautomers. |

Factors Influencing the Equilibrium: The Chemical Environment

The position of the tautomeric equilibrium is not fixed; it is a delicate balance influenced by several environmental and structural factors. Understanding these factors is crucial for controlling the properties of 2-mercaptothiazole derivatives.

Caption: Key factors governing the thiol-thione tautomeric equilibrium.

Solvent Effects: The Polarity Principle

The choice of solvent has a profound impact on the tautomeric equilibrium. The underlying principle is that a solvent will preferentially stabilize the tautomer with a similar polarity.

-

Polar Solvents (e.g., Ethanol, DMSO, Water): These solvents significantly shift the equilibrium towards the thione form .[10] The thione tautomer possesses a larger dipole moment due to the C=S and N-H bonds, making it more polar. Polar solvents stabilize this form through dipole-dipole interactions and hydrogen bonding.

-

Non-polar Solvents (e.g., Dioxane, Benzene): In these environments, the equilibrium shifts towards the less polar thiol form .[10]

This solvent-dependent behavior is a critical consideration in drug formulation and reaction chemistry, as the local environment can dictate which tautomer is present.

Substituent Effects: Fine-Tuning the Balance

Modifying the core 2-mercaptothiazole structure with different substituents can fine-tune the tautomeric equilibrium. The electronic nature of the substituent plays a key role.[13]

-

Electron-Withdrawing Groups (EWGs): EWGs (e.g., -NO₂, -Cl) attached to the benzothiazole ring system increase the acidity of the N-H proton in the thione form, further stabilizing it.

-

Electron-Donating Groups (EDGs): EDGs (e.g., -OCH₃, -CH₃) can have a more complex effect but may slightly increase the basicity of the ring nitrogen, potentially favoring the thiol form to a minor extent compared to EWG-substituted analogs.

The Role of pH

The pH of the medium is a critical factor, particularly in aqueous solutions, as it governs the protonation state of the molecule.[14]

-

Acidic pH: Under acidic conditions, the equilibrium is largely unaffected, with the thione form predominating.

-

Neutral to Basic pH: As the pH increases, the thiol form can be deprotonated to form a thiolate anion (S⁻). According to Le Châtelier's principle, this removal of the thiol tautomer from the equilibrium will cause a shift from the thione form to the thiol form to replenish it, before subsequent deprotonation. Therefore, at higher pH values, the anionic thiolate becomes a significant species.

Computational Chemistry: In Silico Validation

Theoretical calculations, particularly Density Functional Theory (DFT), serve as an invaluable partner to experimental work. They provide a means to predict the relative stabilities of tautomers and to understand the underlying electronic factors governing the equilibrium.

A common and reliable method involves geometry optimization and frequency calculations for both tautomers.[5]

-

Methodology: DFT calculations using the B3LYP functional with a 6-311G basis set (or higher) have been shown to provide results that are in excellent agreement with experimental findings.[5][15] Solvation effects can be modeled using the Polarizable Continuum Model (PCM).[5]

-

Interpretation: By comparing the calculated Gibbs free energies (ΔG) of the two tautomers, one can predict the position of the equilibrium. Consistently, these calculations show that the thione tautomer has a lower free energy , confirming its greater stability.[5]

Practical Implications in Drug Development

The tautomeric state of a 2-mercaptothiazole derivative is not a trivial detail; it has profound consequences for its biological activity.[2] The three-dimensional shape, hydrogen bonding capability, and electronic distribution of a drug molecule are dictated by its tautomeric form, which in turn governs its interaction with a biological target.

-

Receptor Binding: The thione and thiol forms present different hydrogen bond donors and acceptors. One tautomer may fit perfectly into the binding pocket of an enzyme or receptor, while the other may not. For example, the N-H of the thione can act as a hydrogen bond donor, whereas the imine nitrogen of the thiol acts as an acceptor.

-

Pharmacokinetics: Tautomerism can affect a drug's absorption, distribution, metabolism, and excretion (ADME) properties.[2] The more polar thione tautomer may have different solubility and membrane permeability characteristics compared to the less polar thiol form.

-

Case in Point - Enzyme Inhibition: Many 2-mercaptobenzothiazole derivatives function as enzyme inhibitors.[16] The specific tautomer present in the physiological environment (predominantly the thione form) is the one that interacts with the enzyme's active site. Designing inhibitors that are structurally complementary to the target requires a definitive understanding of the drug's tautomeric preference.[16]

Experimental Protocols: A Practical Guide

Protocol: Quantitative NMR Analysis of Tautomeric Equilibrium

-

Sample Preparation: Dissolve a precisely weighed amount of the 2-mercaptothiazole derivative in the desired deuterated solvent (e.g., DMSO-d₆, CDCl₃) to a known concentration (typically 5-10 mg/mL).

-

Instrument Setup: Use a high-field NMR spectrometer (≥400 MHz). For ¹⁵N NMR, a cryoprobe is highly recommended for enhanced sensitivity.

-

¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. Identify the signals corresponding to the N-H proton of the thione tautomer and any potential S-H proton of the thiol tautomer.

-

¹⁵N NMR Acquisition (Recommended): Acquire a proton-coupled or decoupled ¹⁵N NMR spectrum. This may require a longer acquisition time. Identify the distinct signals for the thioamide and imine nitrogens.

-

Quantification: Integrate the well-resolved signals corresponding to each tautomer. For ¹H NMR, compare the integral of the N-H proton (thione) to a non-exchangeable proton on the aromatic ring. For ¹⁵N NMR, the ratio of the integrals of the two nitrogen signals directly gives the tautomeric ratio.

-

Equilibrium Constant Calculation: Calculate the equilibrium constant (KT) using the formula: KT = [Thione] / [Thiol] .

Protocol: DFT Calculation of Tautomer Stability

-

Structure Building: Build the 3D structures of both the thiol and thione tautomers using a molecular modeling program (e.g., GaussView, Avogadro).

-

Input File Generation: Create an input file for a quantum chemistry package (e.g., Gaussian). Specify the calculation type as geometry optimization followed by frequency calculation (Opt Freq).

-

Method Selection: Choose the theoretical method and basis set. A reliable combination is B3LYP/6-311+G(d,p) .[17][18]

-

Solvent Modeling (Optional): To simulate solution-phase conditions, include the Polarizable Continuum Model (PCM) by specifying SCRF=(PCM, Solvent=SolventName).

-

Execution: Run the calculation.

-

Analysis: After the calculation completes successfully, open the output file. Verify that there are no imaginary frequencies, confirming a true energy minimum. Extract the final Gibbs Free Energies for both tautomers.

-

Relative Stability: The tautomer with the more negative (lower) Gibbs Free Energy is the more stable form. The difference in free energy (ΔG) can be used to calculate the theoretical equilibrium constant: ΔG = -RT ln(KT) .

Conclusion: A Dynamic Perspective for Advanced Research

The thiol-thione equilibrium in 2-mercaptothiazole derivatives is a central tenet that dictates their chemical and biological identity. For the researcher in drug discovery or materials science, a comprehensive understanding of this dynamic process is not optional—it is essential for rational design and predictable outcomes. By leveraging a combined approach of high-resolution spectroscopy and robust computational modeling, we can confidently characterize this equilibrium, predict how it will be influenced by its environment, and ultimately harness this knowledge to develop more effective and targeted molecules. The predominant stability of the thione form is the guiding principle, yet the subtle factors that can shift this balance offer a landscape for molecular fine-tuning and innovation.

References

-

Balestrero, R. S., Forkey, D. M., & Russell, J. G. (1986). 15N NMR: Iminothiol‐thioamide tautomerism of 2‐mercaptobenzazoles and 1‐methyl‐2‐mercaptoimidazole. Magnetic Resonance in Chemistry, 24(8), 651-655. [Link]

-

El-Gahami, M. A., & Albishri, H. M. (2012). Thiol–thione tautomeric analysis, spectroscopic (FT-IR, Laser-Raman, NMR and UV–vis) properties and DFT computations of 5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol molecule. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 97, 935-943. [Link]

-

Steffen's Chemistry Pages. (n.d.). 15N chemical shifts. [Link]

-

Kaur, H., & Kumar, S. (2011). Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. Mini-Reviews in Medicinal Chemistry, 11(1), 45-56. [Link]

-

Antonov, L., Stoyanov, S., & Nedeltcheva, D. (1996). Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. Canadian Journal of Chemistry, 74(8), 1647-1653. [Link]

-

Bhatia, R., & Sharma, A. K. (2012). 2-Mercaptobenzothiazole and its Derivatives: Syntheses, Reactions and Applications. Current Organic Chemistry, 16(18), 2136-2153. [Link]

-

Kumar, A., & Sharma, G. (2024). What impact does tautomerism have on drug properties and development?. ChemRxiv. [Link]

-

El-Sayed, A. A., & Antonov, L. (2015). Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. ResearchGate. [Link]

-

Al-Masoudi, N. A., & Al-Salihi, R. H. (2018). Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole and Study of Their Biological Activities. Chemical Methodologies, 2(2), 143-154. [Link]

-

Zhang, J., Wu, Q., & Zhang, S. (2005). A theoretical study on tautomerism of 2-mercaptobenzimidazole and its analogues. Journal of Molecular Structure: THEOCHEM, 727(1-3), 57-63. [Link]

-

Czermiński, R., & Staszewska-Krajewska, O. (2012). Effect of the Solvent and Substituent on Tautomeric Preferences of Amine-Adenine Tautomers. The Journal of Physical Chemistry A, 116(46), 11416-11425. [Link]

-

Obreque-Slier, E., Peña-Farfal, C., & Toledo-Neira, C. (2014). The effect of pH on the formation of volatile compounds produced by heating a model system containing 5'-Imp and cysteine. Food Science and Technology, 34(2), 353-360. [Link]

-

Arizona State University. (n.d.). EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR. [Link]

-

Madruga, M. S., & Mottram, D. S. (1995). The effect of pH on the formation of volatile compounds produced by heating a model system containing 5'-Imp and cysteine. Journal of the Brazilian Chemical Society, 6(4), 313-318. [Link]

-

University of Malaya. (n.d.). The features of IR spectrum. [Link]

-

Elguero, J. (2016). The Use of NMR Spectroscopy to Study Tautomerism. eMagRes, 5, 133-144. [Link]

-

Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

-

Al-Hourani, B. J. (2023). Theoretical Investigation of para Amino-Dichloro Chalcone Isomers. Part II: A DFT Structure–Stability Study of the FMO and NLO Properties. Molecules, 28(3), 1183. [Link]

-

Grimme, S., & Brandenburg, J. G. (2022). Best Practice DFT Protocols for Basic Molecular Computational Chemistry. ChemRxiv. [Link]

-

Bianchi, D. H. A., & Haenen, G. R. M. M. (2016). The paradoxical influence of the pKa on the reactivity of thiols and its biological relevance. Maastricht University. [Link]

-

Kaddour, Y., Ghomri, Z., & Goudjil, M. (2019). Density Functional Theory (B3LYP/6-311+G(d, p)) Study of Stability, Tautomerism and Acidity of 2-Thioxanthine in Gas and Aqueous Phases. Journal of Computational and Theoretical Chemistry, 7(1), 1-8. [Link]

- Ibid.

- Ibid.

- Ibid.

- Ibid.

- Ibid.

- Ibid.

- Ibid.

- Ibid.

- Ibid.

- Ibid.

- Ibid.

- Ibid.

- Ibid.

- Ibid.

- Ibid.

Sources

- 1. eurekaselect.com [eurekaselect.com]

- 2. chemrxiv.org [chemrxiv.org]

- 3. chemmethod.com [chemmethod.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. sci-hub.st [sci-hub.st]

- 8. wissen.science-and-fun.de [wissen.science-and-fun.de]

- 9. researchgate.net [researchgate.net]

- 10. cdnsciencepub.com [cdnsciencepub.com]

- 11. researchgate.net [researchgate.net]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. researchgate.net [researchgate.net]

- 14. Aquatic indirect photochemical transformations of natural peptidic thiols: impact of thiol properties, solution pH, solution salinity and metal ions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Theoretical Investigation of para Amino-Dichloro Chalcone Isomers. Part II: A DFT Structure–Stability Study of the FMO and NLO Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Density Functional Theory (B3LYP/6-311+G(d, p)) Study of Stability, Tautomerism and Acidity of 2-Thioxanthine in Gas and Aqueous Phases, International Journal of Computational and Theoretical Chemistry, Science Publishing Group [sciencepublishinggroup.com]

- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-depth Technical Guide to Investigating the Antimicrobial Potential of Substituted Thiazole Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

The rise of antimicrobial resistance presents a formidable challenge to global health, necessitating the development of novel therapeutic agents. Substituted thiazole compounds have garnered significant attention as a promising class of heterocyclic molecules demonstrating a broad spectrum of antimicrobial activity. This technical guide offers a comprehensive framework for investigating the antimicrobial potential of these compounds. It covers the rational design and synthesis of thiazole derivatives, robust methodologies for evaluating their in vitro efficacy, and advanced techniques for elucidating their mechanisms of action. This document is designed to provide not only detailed protocols but also the scientific rationale behind experimental choices, ensuring a foundation of expertise and trustworthiness for your research.

Introduction: The Thiazole Scaffold as a Privileged Structure in Antimicrobial Drug Discovery

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a key structural motif in numerous bioactive molecules, including some clinically approved drugs.[1][2] Its presence in natural and synthetic compounds with antibacterial, antifungal, and antiviral properties underscores its importance in medicinal chemistry.[1][3] The versatility of the thiazole scaffold allows for diverse substitutions, enabling the creation of large chemical libraries for screening and the fine-tuning of biological activity. This inherent chemical tractability and proven biological relevance make the thiazole ring a "privileged structure" in the search for new antimicrobial agents.

Rational Design and Synthesis of Substituted Thiazole Libraries

A strategic approach to drug discovery involves the rational design and synthesis of a focused library of compounds to explore the structure-activity relationship (SAR).

Core Synthetic Strategies: The Hantzsch Thiazole Synthesis

A foundational and widely used method for constructing the thiazole ring is the Hantzsch synthesis.[2] This reaction involves the cyclization of α-halocarbonyl compounds with compounds containing an N-C-S fragment, such as thioamides or thioureas.[2] The accessibility of a wide range of starting materials makes this a versatile method for generating diverse thiazole derivatives.[2]

Experimental Protocol: General Procedure for Hantzsch Thiazole Synthesis

-

Reaction Setup: In a suitable flask, dissolve the thioamide (1.0 equivalent) in an appropriate solvent (e.g., ethanol, dioxane).

-

Addition of Reactant: Add the α-haloketone (1.0-1.2 equivalents) to the solution.

-

Reaction Conditions: Stir the mixture at room temperature or heat under reflux for 2-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Purification: After the reaction is complete, remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel or recrystallization.

-

Characterization: Confirm the structure and purity of the synthesized thiazole compounds using analytical techniques such as NMR (¹H and ¹³C), Mass Spectrometry (MS), and elemental analysis.

Rationale for Experimental Choices: The solvent is selected based on the solubility of the reactants. A slight excess of the α-haloketone is often used to drive the reaction to completion. Purification methods are chosen based on the physical properties of the product to ensure high purity for biological testing.

Structure-Activity Relationship (SAR) Studies

SAR studies are crucial for identifying the chemical features of the thiazole compounds that are essential for their antimicrobial activity. By systematically modifying the substituents on the thiazole ring and observing the corresponding changes in biological activity, researchers can build a model to guide the design of more potent and selective compounds.

In Vitro Antimicrobial Susceptibility Testing

The initial assessment of the antimicrobial potential of synthesized thiazole compounds is performed through in vitro susceptibility testing to determine their efficacy against various microorganisms.

Broth Microdilution Assay: Determining the Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[4]

Experimental Protocol: Broth Microdilution Assay

-

Prepare Inoculum: Culture the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) and prepare a standardized suspension in a suitable broth (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10⁵ CFU/mL.

-

Compound Dilution: In a 96-well microtiter plate, perform serial two-fold dilutions of the thiazole compounds in the broth.

-

Inoculation: Add the standardized inoculum to each well. Include a positive control (microorganism without compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound where no visible growth is observed.[4]

Self-Validation: The inclusion of positive and negative controls is critical. The positive control ensures the viability of the microorganism, while the negative control confirms the sterility of the medium.

Data Presentation: Example MIC Data for Substituted Thiazole Compounds

| Compound ID | R1 Substituent | R2 Substituent | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |

| THZ-01 | -H | -phenyl | 32 | 64 |

| THZ-02 | -CH₃ | -phenyl | 16 | 32 |

| THZ-03 | -Cl | -phenyl | 8 | 16 |

| THZ-04 | -Br | -phenyl | 4 | 8 |

Disk Diffusion Assay: A Qualitative Screening Method

The disk diffusion assay is a qualitative method for screening antimicrobial activity.

Experimental Protocol: Disk Diffusion Assay

-

Plate Inoculation: Uniformly swab a standardized inoculum of the test microorganism onto a Mueller-Hinton agar plate.[5]

-

Disk Application: Place sterile paper disks impregnated with a known concentration of the thiazole compound onto the agar surface.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Zone of Inhibition: Measure the diameter of the clear zone of no growth around each disk.[5]

Visualization of Experimental Workflow

Caption: A streamlined workflow for the disk diffusion assay.

Elucidating the Mechanism of Action (MoA)

Understanding the mechanism by which a thiazole compound exerts its antimicrobial effect is crucial for its development as a therapeutic agent.

Potential Mechanisms of Action

Thiazole derivatives can exhibit antimicrobial activity through various mechanisms.[6] Some reported mechanisms for thiazole-containing compounds include:

-

Inhibition of Cell Wall Synthesis: Some thiazoles, like the well-known penicillin, interfere with the synthesis of peptidoglycan, a critical component of the bacterial cell wall.[1]

-

Inhibition of Protein Synthesis: Others may target bacterial ribosomes, disrupting protein synthesis.

-

Inhibition of DNA Gyrase: This enzyme is essential for bacterial DNA replication, and its inhibition is a known mechanism for some antimicrobials.[6]

-

Inhibition of Metabolic Pathways: For instance, sulfathiazole acts by inhibiting the synthesis of essential vitamins in bacteria.[1][6]

-

Inhibition of MurB enzyme: Docking studies have suggested that some thiazole derivatives may inhibit the E. coli MurB enzyme, which is involved in peptidoglycan synthesis.[7]

Target Identification and Validation

Identifying the specific molecular target of a novel antimicrobial is a key step. Techniques such as affinity chromatography, genetic screening for resistant mutants, and computational docking studies can be employed.[7] Once a potential target is identified, enzymatic assays are used to confirm inhibition and determine the potency (e.g., IC₅₀ value).

Visualization of a Potential Mechanism of Action

Caption: The inhibitory action of a substituted thiazole on a key bacterial target.

Safety and Toxicity Assessment

A critical aspect of drug development is evaluating the safety profile of lead compounds.

Cytotoxicity Assays

It is essential to determine if the antimicrobial compounds are selectively toxic to microbes and not to host cells. Cytotoxicity assays, such as the MTT or LDH release assays, are performed on mammalian cell lines to assess the concentration at which the compounds become toxic. The selectivity index (SI), which is the ratio of the cytotoxic concentration to the MIC, is a valuable parameter for prioritizing compounds with a favorable therapeutic window.

Conclusion and Future Perspectives

Substituted thiazoles continue to be a fertile ground for the discovery of novel antimicrobial agents.[8][9] The methodologies outlined in this guide provide a robust framework for their systematic investigation. Future efforts in this field will likely focus on the synthesis of novel thiazole derivatives, including those with multiple thiazole rings, and the use of computational tools to refine their design and predict their activity.[7][8] The ultimate goal is to develop new thiazole-based drugs that can effectively combat the growing threat of antimicrobial resistance.

References

-

Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (2023). Journal of Chemical Reviews, 5(3). Available at: [Link]

-

Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (2023). Journal of Chemical Reviews, 5(3). Available at: [Link]

-

Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. (2022). Molecules, 27(19), 6296. Available at: [Link]

-

An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. (2021). Molecules, 26(22), 6906. Available at: [Link]

-

Antimicrobial Susceptibility Testing. (2023). In: StatPearls. StatPearls Publishing. Available at: [Link]

-

New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019). Molecules, 24(9), 1734. Available at: [Link]

-

Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Derivatives. (2012). Journal of the Korean Chemical Society, 56(2), 249-254. Available at: [Link]

-

Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (2023). Journal of Chemical Reviews, 5(3), 222-243. Available at: [Link]

-

Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. (2021). Integra Biosciences. Available at: [Link]

Sources

- 1. jchemrev.com [jchemrev.com]

- 2. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jchemrev.com [jchemrev.com]

- 4. integra-biosciences.com [integra-biosciences.com]

- 5. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

Elucidating the Molecular Architecture: A Guide to the ¹H and ¹³C NMR Spectral Analysis of 4-(p-tolyl)thiazole-2-thiol

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules, providing granular insights into the electronic and stereochemical environment of each atom. This guide presents a comprehensive analysis of the ¹H and ¹³C NMR spectra of 4-(p-tolyl)thiazole-2-thiol, a heterocyclic compound of interest in medicinal chemistry and materials science. We will delve into the causality behind observed chemical shifts and coupling constants, grounded in fundamental principles of molecular structure and electronic effects. A critical focus is placed on the thione-thiol tautomerism inherent to the 2-mercaptothiazole moiety, a phenomenon that profoundly influences the resultant NMR spectra. This document serves as a field-proven protocol, designed to be a self-validating system for researchers engaged in the synthesis and characterization of related heterocyclic systems.

Introduction: The Significance of 4-(p-tolyl)thiazole-2-thiol

The thiazole ring is a privileged scaffold in drug discovery, appearing in a wide array of pharmacologically active agents.[1] The title compound, 4-(p-tolyl)thiazole-2-thiol (Molecular Formula: C₁₀H₉NS₂), combines this important heterocycle with a p-tolyl substituent, creating a molecule with potential applications ranging from antimicrobial agents to corrosion inhibitors.[2][3] Accurate and unambiguous structural confirmation is the bedrock of any chemical research, particularly in drug development, where molecular identity is non-negotiable. NMR spectroscopy provides this definitive structural fingerprint.

A pivotal aspect of this molecule's chemistry is its existence in a tautomeric equilibrium between the thiol and thione forms.[4][5] This equilibrium is not merely an academic curiosity; it dictates the molecule's chemical reactivity, hydrogen bonding capabilities, and, consequently, its spectroscopic signature. Theoretical studies and experimental data on related systems, such as 2-mercaptobenzothiazole, indicate that the thione tautomer is often the dominant species in solution.[4][6][7] This guide will interpret the NMR data primarily through the lens of the more stable thione form, 4-(p-tolyl)thiazole-2(3H)-thione.

Caption: Thione-Thiol Tautomeric Equilibrium

Analysis of the ¹H NMR Spectrum

The ¹H NMR spectrum provides a map of the proton environments within the molecule. The expected signals for 4-(p-tolyl)thiazole-2-thiol are discussed below, with predicted chemical shifts (δ) in parts per million (ppm) relative to a tetramethylsilane (TMS) standard.[8]

The p-Tolyl Moiety (Aromatic Protons)

The para-substituted benzene ring gives rise to a characteristic AA'BB' splitting pattern, which often appears as two distinct doublets, each integrating to 2H.

-

H-2', H-6' : These protons are ortho to the electron-donating methyl group and meta to the thiazole ring. They are expected to resonate upfield relative to H-3' and H-5'.

-

H-3', H-5' : These protons are meta to the methyl group and ortho to the thiazole ring. The thiazole ring exerts an electron-withdrawing effect, deshielding these protons and shifting them downfield. In a similar compound, 2-amino-4-(p-tolyl)thiazole, these protons appear at δ 7.66 ppm.[9]

The p-Tolyl Moiety (Methyl Protons)

-

-CH₃ : The methyl protons will appear as a sharp singlet, integrating to 3H. Its chemical shift is typically found in the range of δ 2.3-2.4 ppm. Spectral data for related p-tolyl compounds confirm this, with shifts observed at δ 2.30 ppm and δ 2.36 ppm.[9][10]

The Thiazole Ring Proton

-

H-5 : The single proton on the thiazole ring is attached to an sp²-hybridized carbon. Its chemical environment is influenced by the adjacent sulfur atom and the overall aromaticity of the ring. It is expected to appear as a singlet. In the analogous 2-amino-4-(p-tolyl)thiazole, this proton signal is found at δ 6.66 ppm.[9]

The Labile Proton (N-H or S-H)

The position and appearance of this signal are highly diagnostic of the dominant tautomeric form.

-

N-H (Thione form) : This proton is attached to a nitrogen atom within a heterocyclic ring, adjacent to a thiocarbonyl (C=S) group. It is expected to be a broad singlet due to quadrupole broadening from the nitrogen and chemical exchange. Its chemical shift is highly dependent on solvent, concentration, and temperature but is typically found significantly downfield, often in the δ 10-14 ppm region.

-

S-H (Thiol form) : A thiol proton typically appears as a sharp singlet (unless coupled to other protons) in a much more upfield region, generally between δ 1-4 ppm.

The observation of a broad signal in the far downfield region would be strong evidence for the predominance of the thione tautomer.

Table 1: Predicted ¹H NMR Spectral Data

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale / Comments |

|---|---|---|---|---|

| N-H | 10.0 - 14.0 | broad singlet | 1H | Labile proton, characteristic of the thione tautomer. Position is solvent-dependent. |

| H-3', H-5' | 7.6 - 7.8 | doublet | 2H | Deshielded by adjacent electron-withdrawing thiazole ring. |

| H-2', H-6' | 7.1 - 7.3 | doublet | 2H | Shielded relative to H-3'/H-5' by the methyl group. |

| H-5 | 6.6 - 6.8 | singlet | 1H | Sole proton on the thiazole ring.[9] |

| -CH₃ | 2.3 - 2.4 | singlet | 3H | Typical range for a tolyl methyl group.[9][10] |

Analysis of the ¹³C NMR Spectrum

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about their hybridization and electronic state.

Caption: Numbering Scheme for NMR Assignments

The Thiocarbonyl Carbon

-

C-2 : This carbon is the most diagnostic signal in the spectrum. In the thione tautomer, it exists as a thiocarbonyl (C=S). Thiocarbonyl carbons are significantly deshielded and appear far downfield, typically in the δ 180-200 ppm range. In contrast, an sp² carbon in a thiol C-S bond would be found much further upfield. For comparison, the C2 carbon in 2-amino-4-phenylthiazole is observed at δ 168.8 ppm.[11] The presence of the C=S in the thione form will push this signal even further downfield.

The Thiazole Ring Carbons

-

C-4 : This carbon is attached to the p-tolyl ring and the nitrogen atom. It is expected to be downfield due to its sp² hybridization and proximity to the heteroatom. In a related thiazole, this carbon appears around δ 150 ppm.[11]

-

C-5 : This carbon is bonded to a hydrogen and is adjacent to the sulfur atom. It is the most upfield of the thiazole ring carbons, with an expected chemical shift in the range of δ 100-110 ppm.[11]

The p-Tolyl Carbons

-

C-1' & C-4' (Quaternary) : These are the two non-protonated carbons of the p-tolyl ring. C-4' (bearing the methyl group) and C-1' (attached to the thiazole) will have distinct chemical shifts, typically in the δ 130-140 ppm region.

-

C-2', C-6' & C-3', C-5' : These four protonated aromatic carbons will give rise to two signals in the typical aromatic region of δ 125-130 ppm.

-

-CH₃ : The methyl carbon provides a high-field signal, expected around δ 21 ppm.[12]

Table 2: Predicted ¹³C NMR Spectral Data

| Carbon Assignment | Predicted δ (ppm) | Rationale / Comments |

|---|---|---|

| C-2 (C=S) | 185 - 200 | Highly deshielded thiocarbonyl carbon, characteristic of the thione form. |

| C-4 | 148 - 152 | sp² carbon attached to nitrogen and the aromatic ring.[11] |

| C-4' | 135 - 140 | Quaternary aromatic carbon bearing the methyl group. |

| C-1' | 130 - 135 | Quaternary aromatic carbon attached to the thiazole ring. |

| C-3', C-5' | 129 - 131 | Aromatic CH carbons. |

| C-2', C-6' | 125 - 127 | Aromatic CH carbons. |

| C-5 | 105 - 110 | The sole CH carbon of the thiazole ring.[11] |

| -CH₃ | 20 - 22 | Aliphatic methyl carbon.[12] |

Experimental Protocol: NMR Data Acquisition

This section provides a validated, step-by-step methodology for acquiring high-quality NMR data for the target compound.

Sample Preparation

-

Mass Measurement : Accurately weigh 10-15 mg of 4-(p-tolyl)thiazole-2-thiol directly into a clean, dry NMR tube.

-

Solvent Selection : Choose a suitable deuterated solvent. DMSO-d₆ is highly recommended as it is an excellent solvent for many heterocyclic compounds and its residual proton signal (δ ~2.50 ppm) does not typically overlap with key analyte signals. CDCl₃ can also be used, but solubility may be lower.

-

Dissolution : Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the NMR tube.

-

Homogenization : Cap the NMR tube and gently vortex or sonicate for 30-60 seconds until the sample is completely dissolved, ensuring a clear, homogenous solution.[13]

-

Standard : Tetramethylsilane (TMS) is used as the internal standard for referencing the chemical shift scale to 0 ppm.[8] It is often included in the deuterated solvent by the manufacturer.

Data Acquisition Workflow

Caption: Workflow for NMR Spectral Analysis

Spectrometer Parameters

-

¹H NMR :

-

Frequency : 400 MHz or higher for better resolution.

-

Pulse Angle : 30-45 degrees.

-

Acquisition Time : 2-3 seconds.

-

Relaxation Delay : 1-2 seconds.

-

Number of Scans : 8-16 scans.

-

-

¹³C NMR :

-

Frequency : 100 MHz or higher.

-

Technique : Proton-decoupled (bbdecouple).

-

Pulse Angle : 30-45 degrees.

-

Acquisition Time : 1-2 seconds.

-

Relaxation Delay : 2 seconds.

-

Number of Scans : 1024 or higher, as ¹³C is much less sensitive than ¹H.

-

Conclusion

The comprehensive analysis of ¹H and ¹³C NMR spectra provides an unambiguous structural confirmation of 4-(p-tolyl)thiazole-2-thiol. The key diagnostic features are the AA'BB' system of the p-tolyl group, the lone thiazole proton singlet, and, most critically, the signals corresponding to the C2 carbon and its associated labile proton. The chemical shifts of these latter two positions provide definitive evidence for the predominance of the thione tautomer in solution. This guide combines theoretical predictions with comparative data from the literature to provide a robust framework for researchers, ensuring both accuracy and a deeper understanding of the underlying chemical principles.

References

-

ResearchGate. (n.d.). The ¹H & ¹³C NMR spectra of thiazole derivative 10d. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). CAS No : 2103-92-6 | Product Name : 4-(p-Tolyl)thiazole-2-thiol. Retrieved from [Link]

-

ResearchGate. (2024). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. Retrieved from [Link]

-

ResearchGate. (2005). A theoretical study on tautomerism of 2-mercaptobenzimidazole and its analogues. Retrieved from [Link]

-

Wikipedia. (n.d.). Mercaptobenzothiazole. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹H NMR spectrum of the thiazole derivative B. Retrieved from [Link]

-

ResearchGate. (n.d.). Chemical shift change of the p-tolyl methyl signals. Retrieved from [Link]

-

ResearchGate. (n.d.). Keto-enol tautomerism of MBT. MBT: 2-mercaptobenzothiazole. Retrieved from [Link]

-

PubMed Central. (2022). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). Retrieved from [Link]

-

Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

-

National Chemical Laboratory. (n.d.). NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. Retrieved from [Link]

-

Wikimedia Commons. (2014). File:2-mercaptobenzimidazole thione-thiol tautomerism 200.svg. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

-

Jack Westin. (n.d.). Keto Enol Tautomerism Of Monosaccharides. Retrieved from [Link]

-

Asian Journal of Chemistry. (n.d.). 13C-NMR Studies of Some Heterocyclically Substituted. Retrieved from [Link]

-

ResearchGate. (2006). Synthesis and complete assignments of 1H and 13C NMR spectra of mesoionic 1,3-thiazolium-2 thiolates. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. biosynth.com [biosynth.com]

- 4. Mercaptobenzothiazole - Wikipedia [en.wikipedia.org]

- 5. jackwestin.com [jackwestin.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 2-AMINO-4-(P-TOLYL)THIAZOLE synthesis - chemicalbook [chemicalbook.com]

- 10. P-TOLYL DISULFIDE(103-19-5) 1H NMR spectrum [chemicalbook.com]

- 11. asianpubs.org [asianpubs.org]

- 12. researchgate.net [researchgate.net]

- 13. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Application Notes and Protocols: Hantzsch Synthesis of 4-(4-Methylphenyl)-1,3-thiazole-2-thiol

Introduction: The Hantzsch Thiazole Synthesis and the Significance of 4-(4-Methylphenyl)-1,3-thiazole-2-thiol

The Hantzsch thiazole synthesis, a cornerstone of heterocyclic chemistry since its discovery by Arthur Hantzsch in 1887, remains a robust and versatile method for the construction of the thiazole ring. This classical reaction involves the condensation of an α-haloketone with a thioamide or a related sulfur-containing nucleophile. The resulting thiazole scaffold is a privileged structure in medicinal chemistry and materials science, appearing in a wide array of pharmacologically active compounds and functional materials.

This application note provides a comprehensive, in-depth guide for the synthesis of 4-(4-Methylphenyl)-1,3-thiazole-2-thiol, a molecule of significant interest in drug discovery and chemical biology. The presence of the p-tolyl group at the 4-position and a thiol moiety at the 2-position imparts specific physicochemical properties that make it a valuable building block for the development of novel therapeutic agents and functional materials. The protocol herein is designed for researchers, scientists, and drug development professionals, offering not just a step-by-step procedure but also a detailed explanation of the underlying chemical principles to ensure a thorough understanding and successful execution of the synthesis.

Reaction Scheme

The synthesis of 4-(4-Methylphenyl)-1,3-thiazole-2-thiol via the Hantzsch synthesis proceeds through the reaction of 2-bromo-1-(p-tolyl)ethanone with ammonium dithiocarbamate.

Caption: General reaction scheme for the Hantzsch synthesis of 4-(4-Methylphenyl)-1,3-thiazole-2-thiol.

Mechanistic Insights: The "Why" Behind the "How"

A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimization. The Hantzsch synthesis of 4-(4-Methylphenyl)-1,3-thiazole-2-thiol is believed to proceed through the following key steps:

-

Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the sulfur atom of the dithiocarbamate onto the electrophilic α-carbon of the 2-bromo-1-(p-tolyl)ethanone. This is a classic SN2 reaction, displacing the bromide ion.

-

Intermediate Formation: This initial attack forms a key acyclic intermediate.

-

Cyclization: The nitrogen atom of the intermediate then performs an intramolecular nucleophilic attack on the carbonyl carbon of the ketone.

-

Dehydration: The resulting tetrahedral intermediate undergoes dehydration to form the thiazoline ring.

-

Tautomerization: The final product, 4-(4-Methylphenyl)-1,3-thiazole-2-thiol, is formed via tautomerization of the thiazoline intermediate to the more stable aromatic thiazole ring. The thiol form is in equilibrium with its thione tautomer.

Caption: Simplified mechanism of the Hantzsch synthesis for 4-(4-Methylphenyl)-1,3-thiazole-2-thiol.

Experimental Protocol

This protocol provides a detailed, step-by-step methodology for the synthesis of 4-(4-Methylphenyl)-1,3-thiazole-2-thiol.

Reagents and Materials

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Supplier/Grade |

| 2-Bromo-1-(p-tolyl)ethanone | C₉H₉BrO | 213.07 | 10.65 g (50 mmol) | Commercially available or synthesized |

| Ammonium dithiocarbamate | CH₅N₂S₂ | 111.21 | 6.12 g (55 mmol) | Commercially available, reagent grade |

| Ethanol | C₂H₅OH | 46.07 | 200 mL | Anhydrous |

| Hydrochloric acid | HCl | 36.46 | As needed for acidification | Concentrated |

| Sodium bicarbonate | NaHCO₃ | 84.01 | As needed for neutralization | Saturated aqueous solution |

| Distilled water | H₂O | 18.02 | For work-up and washing | |

| Anhydrous sodium sulfate | Na₂SO₄ | 142.04 | For drying organic layers | |

| Diethyl ether | (C₂H₅)₂O | 74.12 | For extraction |

Safety Precautions:

-

2-Bromo-1-(p-tolyl)ethanone is a lachrymator and skin irritant. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Ammonium dithiocarbamate is harmful if swallowed and can release toxic gases upon decomposition. Handle with care.

-

Concentrated hydrochloric acid is corrosive. Handle with extreme care in a fume hood.

-

Ethanol and diethyl ether are flammable. Keep away from open flames and ignition sources.

Step-by-Step Procedure

-

Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10.65 g (50 mmol) of 2-bromo-1-(p-tolyl)ethanone in 150 mL of anhydrous ethanol.

-

Addition of Dithiocarbamate: To the stirred solution, add 6.12 g (55 mmol) of ammonium dithiocarbamate in one portion at room temperature.

-

Reaction: Heat the reaction mixture to reflux and maintain reflux for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

-

Work-up:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into 500 mL of ice-cold distilled water with stirring.

-

Acidify the aqueous mixture to pH 2-3 by the slow addition of concentrated hydrochloric acid. This will precipitate the product.

-

Collect the precipitate by vacuum filtration and wash the solid with copious amounts of cold distilled water until the filtrate is neutral.

-

-

Purification:

-

The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

-

Dissolve the crude solid in a minimal amount of hot ethanol. If necessary, add hot water dropwise until turbidity persists.

-

Allow the solution to cool slowly to room temperature and then place it in an ice bath to complete crystallization.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

-

Caption: Experimental workflow for the synthesis of 4-(4-Methylphenyl)-1,3-thiazole-2-thiol.

Characterization of 4-(4-Methylphenyl)-1,3-thiazole-2-thiol

The identity and purity of the synthesized compound should be confirmed by standard analytical techniques.

| Analytical Technique | Expected Results |

| Appearance | Yellowish solid |

| Melting Point | Literature values should be consulted for comparison. |

| ¹H NMR | Signals corresponding to the aromatic protons of the p-tolyl group, the methyl protons, the thiazole ring proton, and the thiol proton (which may be broad and exchangeable with D₂O). |

| ¹³C NMR | Resonances for the carbons of the p-tolyl group, the methyl carbon, and the carbons of the thiazole ring, including the C=S carbon. |

| FT-IR (cm⁻¹) | Characteristic peaks for N-H stretching (from the thione tautomer), C=N stretching, C=S stretching, and aromatic C-H and C=C stretching. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the product (C₁₀H₉NS₂ = 207.32 g/mol ). |

Note: The spectroscopic data should be compared with literature values for confirmation. A study by Soleymani et al. provides spectroscopic data for this compound.

Troubleshooting and Field-Proven Insights

-

Low Yield:

-

Incomplete reaction: Ensure the reflux time is sufficient. Monitor the reaction by TLC until the starting material is consumed.

-

Impure reagents: Use high-purity starting materials. 2-bromo-1-(p-tolyl)ethanone can degrade over time; it is advisable to use freshly prepared or purified material.

-

Loss during work-up: Ensure complete precipitation by adjusting the pH carefully. Avoid using an excessive amount of solvent during recrystallization.

-

-

Product Purity Issues:

-

Side reactions: The α-haloketone can undergo self-condensation or other side reactions. Maintaining the recommended reaction temperature and stoichiometry is crucial.

-

Inefficient purification: Multiple recrystallizations may be necessary to achieve high purity. Column chromatography can also be employed if recrystallization is not effective.

-

Conclusion

The Hantzsch synthesis provides an efficient and reliable route to 4-(4-Methylphenyl)-1,3-thiazole-2-thiol. By following the detailed protocol and understanding the underlying chemical principles outlined in these application notes, researchers can confidently synthesize this valuable heterocyclic building block for their research and development endeavors. The self-validating nature of the protocol, combined with clear characterization guidelines, ensures the integrity and reproducibility of the experimental results.

References

-

Hantzsch, A.; Weber, J. H. Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe). Ber. Dtsch. Chem. Ges.1887 , 20 (2), 3118–3132. [Link]

-

Bradsher, C. K. The Hantzsch Synthesis. In Name Reactions in Heterocyclic Chemistry; Li, J. J., Ed.; John Wiley & Sons, Inc.: Hoboken, NJ, USA, 2005; pp 268-276. [Link]

-

Soleymani, R.; et al. Synthesis 4-(4'-methylphenyl)-2-mercaptothiazole Structure with NMR, Vibrational, Mass Spectroscopy and DFT Studies. Orient J Chem2016 , 32 (5). [Link]

-

Reddy, C. S.; et al. A facile one-pot synthesis of 4-aryl-1,3-thiazole-2-thiols. Indian Journal of Chemistry - Section B2006 , 45B(3), 723-726. [Link]

Application Notes & Protocols: Microwave-Assisted Organic Synthesis of Thiazole Derivatives

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the synthesis of thiazole derivatives using Microwave-Assisted Organic Synthesis (MAOS). Thiazole and its analogues are pivotal structural motifs in medicinal chemistry, forming the core of numerous approved therapeutic agents. Traditional synthetic routes, such as the classic Hantzsch synthesis, are often hampered by long reaction times, harsh conditions, and modest yields. This document details how microwave irradiation provides a robust, efficient, and environmentally conscious alternative, dramatically accelerating reaction rates and improving yields. We will explore the fundamental principles of microwave chemistry, present validated, step-by-step protocols for key synthetic transformations, and offer expert insights into reaction optimization and troubleshooting. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage MAOS for the rapid generation of thiazole-based compound libraries.

The Strategic Advantage of Microwave Synthesis for Thiazole Scaffolds

The thiazole ring is a privileged scaffold in drug discovery, present in molecules with a vast spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[1] The efficient construction of this heterocyclic system is therefore a critical task for medicinal chemists.

Conventional synthesis methods often rely on thermal heating, which can be slow and inefficient. Microwave-assisted synthesis has emerged as a transformative technology that circumvents these limitations.[2] Unlike conventional heating, which transfers energy indirectly via conduction and convection, microwave irradiation energizes the molecules of the sample directly and uniformly. This is achieved through the interaction of the microwave field with polar molecules (dipolar polarization) and ionic species (ionic conduction) in the reaction mixture, leading to a rapid and efficient conversion of electromagnetic energy into thermal energy.[1]

The primary advantages of applying MAOS to thiazole synthesis include:

-

Dramatically Reduced Reaction Times: Syntheses that require many hours of reflux under conventional conditions can often be completed in a matter of minutes.[1][3]

-

Increased Product Yields: The rapid and uniform heating often minimizes the formation of degradation byproducts, leading to higher isolated yields of the desired thiazole derivative.[1][3]

-

Improved Purity Profiles: Cleaner reactions simplify the purification process, reducing time and solvent consumption during workup.[1]

-

Alignment with Green Chemistry Principles: MAOS frequently allows for solvent-free reactions or the use of less solvent, reducing energy consumption and waste generation.[4][5]

Logical Workflow for Microwave-Assisted Synthesis

The general workflow for any microwave-assisted synthesis is straightforward and designed for high throughput and reproducibility.

Caption: General experimental workflow for MAOS.

Core Protocols for Microwave-Assisted Thiazole Synthesis

We present three robust and versatile protocols for the synthesis of diverse thiazole derivatives. Each protocol is chosen to highlight a different synthetic strategy amenable to microwave acceleration.

Protocol 1: The Microwave-Accelerated Hantzsch Thiazole Synthesis

The Hantzsch synthesis, the reaction between an α-haloketone and a thioamide-containing compound (like thiourea), is the most fundamental method for thiazole construction. Microwave irradiation dramatically accelerates this condensation reaction.[6][7]

Causality: The high polarity of the reactants and the intermediate species makes this reaction particularly receptive to microwave heating. Ethanol is an excellent solvent choice due to its high dielectric loss tangent (ability to absorb microwave energy) and its appropriate boiling point for creating superheated conditions in a sealed vessel.

Reaction Mechanism: Hantzsch Synthesis

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Recent advances in microwave assisted synthesis of biological active 2-aminothiazole-schiff bases and their metal chelates [medmedchem.com]

- 3. jusst.org [jusst.org]

- 4. tandfonline.com [tandfonline.com]

- 5. rjpbcs.com [rjpbcs.com]

- 6. Thiazole synthesis [organic-chemistry.org]

- 7. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]

Greener Pathways to 4-Arylthiazoles: A Guide to Sustainable Synthesis

The 4-arylthiazole scaffold is a cornerstone in medicinal chemistry and drug development, forming the structural core of numerous pharmacologically active agents.[1][2][3] However, classical synthetic routes to these vital heterocycles often rely on harsh reaction conditions, hazardous solvents, and stoichiometric reagents, posing significant environmental and safety concerns.[1][4] This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of cutting-edge green chemistry approaches for the synthesis of 4-arylthiazoles. We will delve into the rationale behind these sustainable methodologies, offering detailed, field-proven protocols and comparative data to facilitate their adoption in the modern laboratory.

The Imperative for Green Synthesis

The principles of green chemistry call for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances.[5][6] In the context of 4-arylthiazole synthesis, this translates to methodologies that offer higher atom economy, shorter reaction times, milder conditions, and the use of benign solvents and reusable catalysts.[4][7] The following sections will explore several powerful green techniques that are revolutionizing the synthesis of this important heterocyclic motif.

Microwave-Assisted Synthesis: Accelerating Reactions in Green Media

Microwave irradiation has emerged as a powerful tool in synthetic organic chemistry, offering rapid and uniform heating that can dramatically reduce reaction times and improve yields.[8][9][10] This technology is particularly well-suited for green chemistry applications when paired with environmentally benign solvents.

Causality of Experimental Choice:

The primary advantage of microwave heating lies in its direct interaction with polar molecules, leading to efficient energy transfer and localized superheating of the reaction mixture. This often results in cleaner reactions with fewer side products compared to conventional heating methods. The choice of a green solvent system, such as polyethylene glycol (PEG)-400 and water, further enhances the sustainability of the process by replacing volatile and toxic organic solvents.[11]

Experimental Protocol: One-Pot Microwave-Assisted Synthesis of 4-Aryl-2-aminothiazoles

This protocol describes a one-pot synthesis from aromatic ketones, N-bromosuccinimide (NBS), and thiourea in a green solvent system under microwave irradiation.[11]

Materials:

-

Aromatic ketone (1.0 mmol)

-

N-Bromosuccinimide (NBS) (1.0 mmol)

-

Thiourea (1.2 mmol)

-

Polyethylene glycol (PEG)-400 (3 mL)

-

Water (1 mL)

-

Microwave reactor vials

Procedure:

-

In a 10 mL microwave reactor vial, combine the aromatic ketone (1.0 mmol), NBS (1.0 mmol), and thiourea (1.2 mmol).

-

Add PEG-400 (3 mL) and water (1 mL) to the vial.

-

Seal the vial and place it in the microwave reactor.

-

Irradiate the reaction mixture at 80-85 °C for 28-32 minutes.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Add cold water (10 mL) to the vial to precipitate the product.

-

Collect the solid product by filtration, wash with water, and dry.

-

Recrystallize the crude product from ethanol to obtain the pure 4-aryl-2-aminothiazole.

Data Presentation:

| Entry | Aromatic Ketone | Product | Time (min) | Yield (%) |

| 1 | Acetophenone | 4-Phenyl-2-aminothiazole | 30 | 88 |

| 2 | 4-Methylacetophenone | 4-(p-Tolyl)-2-aminothiazole | 28 | 89 |

| 3 | 4-Chloroacetophenone | 4-(4-Chlorophenyl)-2-aminothiazole | 32 | 85 |

| 4 | 4-Bromoacetophenone | 4-(4-Bromophenyl)-2-aminothiazole | 32 | 84 |

Data adapted from a study on microwave-assisted one-pot synthesis of 4-aryl-2-aminothiazoles.[11]

Visualization of Workflow:

Caption: Workflow for microwave-assisted synthesis of 4-arylthiazoles.

Ultrasound-Assisted Synthesis: Harnessing Acoustic Cavitation

Ultrasound irradiation provides an alternative energy source for chemical reactions, proceeding through the phenomenon of acoustic cavitation.[12][13] This method offers advantages such as enhanced reaction rates, improved yields, and milder reaction conditions.[13]

Causality of Experimental Choice:

Acoustic cavitation, the formation, growth, and implosive collapse of bubbles in a liquid, generates localized hot spots with extremely high temperatures and pressures. This intense energy input can break chemical bonds and accelerate reaction rates. The use of a reusable catalyst, such as silica-supported tungstosilisic acid, aligns with green chemistry principles by minimizing waste and allowing for catalyst recycling.[14][15]

Experimental Protocol: Ultrasound-Assisted Hantzsch Thiazole Synthesis

This protocol outlines the synthesis of substituted Hantzsch thiazole derivatives via a one-pot, multi-component reaction under ultrasonic irradiation using a reusable catalyst.[14]

Materials:

-

3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one (1.0 mmol)

-

Thiourea (1.0 mmol)

-

Substituted benzaldehyde (1.0 mmol)

-

Silica-supported tungstosilisic acid (SiW/SiO2) (0.05 g)

-

Ethanol (5 mL)

-

Ultrasonic bath

Procedure:

-

In a round-bottom flask, combine 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one (1.0 mmol), thiourea (1.0 mmol), substituted benzaldehyde (1.0 mmol), and silica-supported tungstosilisic acid (0.05 g).

-

Add ethanol (5 mL) to the flask.

-

Place the flask in an ultrasonic bath and irradiate at room temperature.

-

Monitor the reaction progress by TLC. Reaction times typically range from 30-45 minutes.

-

Upon completion, filter the reaction mixture to recover the catalyst. The catalyst can be washed with ethanol, dried, and reused.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Recrystallize the crude product from a suitable solvent to obtain the pure thiazole derivative.

Data Presentation:

| Entry | Substituted Benzaldehyde | Time (min) | Yield (%) |

| 1 | Benzaldehyde | 30 | 90 |

| 2 | 4-Chlorobenzaldehyde | 35 | 88 |

| 3 | 4-Methoxybenzaldehyde | 40 | 85 |

| 4 | 4-Nitrobenzaldehyde | 45 | 79 |

Data adapted from a study on the synthesis of Hantzsch thiazole derivatives using a reusable catalyst.[14]

Visualization of Reaction Mechanism:

Caption: Simplified mechanism of the Hantzsch thiazole synthesis.

Catalyst-Free and Solvent-Free Approaches: The Pinnacle of Green Synthesis

The ideal green synthesis minimizes the use of auxiliary substances such as solvents and catalysts.[16][17][18] Catalyst-free and solvent-free methods represent a significant step towards this goal, often relying on the intrinsic reactivity of the starting materials under specific conditions like grinding or thermal heating.[16][17]

Causality of Experimental Choice:

Solvent-free reactions, often conducted by grinding the reactants together (mechanochemistry), can lead to higher reaction rates and yields due to the high concentration of reactants and the mechanical energy input.[17] Catalyst-free approaches simplify the reaction workup and purification, reducing waste and cost. The Hantzsch condensation, for example, can be performed efficiently under solvent-free conditions without a catalyst.[16]

Experimental Protocol: Solvent-Free Hantzsch Condensation

This protocol describes the synthesis of 2-amino-4-arylthiazoles from 2-bromoacetophenones and thiourea under solvent-free and catalyst-free conditions.[16]

Materials:

-

2-Bromoacetophenone (1.0 mmol)

-

Thiourea (1.2 mmol)

-

Mortar and pestle or a ball mill

Procedure:

-

In a mortar, combine the 2-bromoacetophenone (1.0 mmol) and thiourea (1.2 mmol).

-

Grind the mixture vigorously with a pestle for a few minutes. The reaction is often rapid and may be accompanied by a change in color or consistency.

-

Monitor the reaction by TLC.

-

Upon completion, wash the solid reaction mixture with a small amount of a suitable solvent (e.g., diethyl ether) to remove any unreacted starting materials.

-

The resulting solid is often the pure hydrobromide salt of the 2-amino-4-arylthiazole.

-

Neutralize with a base (e.g., aqueous sodium bicarbonate) and extract with an organic solvent, followed by evaporation to obtain the free base.

Data Presentation:

| Entry | 2-Bromoacetophenone | Time (min) | Yield (%) |

| 1 | 2-Bromoacetophenone | 5 | 95 |

| 2 | 2-Bromo-4'-methylacetophenone | 5 | 92 |

| 3 | 2-Bromo-4'-chloroacetophenone | 7 | 90 |

| 4 | 2-Bromo-4'-nitroacetophenone | 10 | 88 |

Illustrative data based on typical outcomes for solvent-free Hantzsch reactions.

Aqueous and Ionic Liquid-Mediated Synthesis: Benign Solvent Systems

The choice of solvent is a critical factor in the environmental impact of a chemical process.[7][19] Water is the ultimate green solvent, while ionic liquids offer unique properties such as low vapor pressure and recyclability.[5]

Causality of Experimental Choice:

Water as a solvent can promote certain organic reactions through hydrophobic effects and its unique hydrogen-bonding network.[19] Ionic liquids can act as both solvents and catalysts, and their properties can be tuned by modifying the cation and anion, allowing for optimization of reaction conditions.

Experimental Protocol: Catalyst-Free Synthesis in Water

This protocol details the synthesis of 4-substituted-2-(alkylsulfanyl)thiazoles from dithiocarbamates and α-halocarbonyl compounds in water.[1]

Materials:

-

Dithiocarbamate salt (1.0 mmol)

-

α-Halocarbonyl compound (e.g., phenacyl bromide) (1.0 mmol)

-

Water (5 mL)

Procedure:

-

In a round-bottom flask, dissolve the dithiocarbamate salt (1.0 mmol) and the α-halocarbonyl compound (1.0 mmol) in water (5 mL).

-

Reflux the reaction mixture. Reaction times can be long (up to 20 hours or more).[1]

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude product.

-

Purify the product by column chromatography if necessary.

Visualization of Green Synthesis Principles:

Caption: Interconnected principles of green synthesis for 4-arylthiazoles.

Conclusion and Future Outlook

The adoption of green chemistry principles in the synthesis of 4-arylthiazoles is not merely an academic exercise but a necessary evolution in chemical manufacturing and drug discovery. The methodologies outlined in this guide—microwave-assisted synthesis, ultrasound-assisted reactions, catalyst-free and solvent-free approaches, and the use of benign solvent systems—demonstrate that sustainable practices can lead to more efficient, economical, and environmentally responsible chemical processes. As research continues, we can anticipate the development of even more innovative and greener synthetic routes, further solidifying the role of sustainability in the future of chemical science.

References

- Bulus, B. E., & P.L., S. (2023). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Biointerface Research in Applied Chemistry, 14(1), 1-22.

-

Hussein, A. M., Gomha, S. M., et al. (2024). Green One-Pot Synthesis of Thiazole Scaffolds Catalyzed by Reusable NiFe2O4 Nanoparticles: In Silico Binding Affinity and In Vitro Anticancer Activity Studies. ACS Omega, 9(38), 45899–45913. [Link]

-

Abdel-Aziz, H. A., et al. (2023). Green Biocatalyst for Ultrasound-Assisted Thiazole Derivatives: Synthesis, Antibacterial Evaluation, and Docking Analysis. ACS Omega, 8(45), 42566–42578. [Link]

-

Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]

-

Singh, S., et al. (2023). Green Synthesis and Anti-microbial Activities of Some Thiazole-imino Derivatives. Orbital: The Electronic Journal of Chemistry, 15(2), 76-81. [Link]

- Gupta, R., et al. (2017). Highly efficient microwave-assisted one-pot synthesis of 4-aryl-2-aminothiazoles in aqueous medium.

- Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. (2025). RSC Advances, 15, 12345-12367.

- Mohurle, S., & Maiti, B. (2025). Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies. RSC Advances, 15, 12345-12367.

- El-Metwaly, N. M., et al. (2025). Ultrasound-assisted synthesis of new triazole-thiazole hybrids: Molecular modeling, anticancer, and antiviral activities. Arabian Journal of Chemistry, 18(8), 106-118.

-

Zhang, X., et al. (2014). Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. Molecules, 19(11), 17870–17887. [Link]

-

Bouherrou, H., et al. (2018). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 23(11), 2919. [Link]

- Al-Ostath, A., et al. (2020). Review of the synthesis and biological activity of thiazoles. Cogent Chemistry, 6(1), 1845321.

- Ding, Q., et al. (2011). Eco-Friendly One-Pot Synthesis of 2,4-Disubstituted Thiazoles by Grinding Under Catalyst and Solvent-Free Conditions.

-

Heravi, M. M., et al. (2014). Ultrasound-Assisted Synthesis of Novel 4-(2-Phenyl-1,2,3-Triazol-4-yl)-3,4-Dihydropyrimidin-2(1H)-(Thio)ones Catalyzed by Sm(ClO4)3. Molecules, 19(12), 20492–20502. [Link]

- Direct Synthesis of 4-Aryl-1,2,3-triazoles via I2-Promoted Cyclization under Metal- and Azide-Free Conditions. (2019). Journal of Organic Chemistry, 84(15), 9687-9695.

-

Synthesis of Hantzsch thiazole derivatives under solvent free conditions. (n.d.). ResearchGate. Retrieved from [Link]

- Patel, K., et al. (2023). Emerging green synthetic routes for thiazole and its derivatives: Current perspectives. Archiv der Pharmazie, 356(12), e2300420.

- Three Component Synthesis of 4-Aryl-2-aminothiazoles under Transition-Metal Free Conditions. (2023). European Journal of Organic Chemistry, 2023(35), e202300741.